Cas no 879047-23-1 (3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one)

3-Hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a structurally complex indole derivative with potential applications in pharmaceutical and organic synthesis. Its key features include a functionalized indole core, which is often leveraged in medicinal chemistry for its bioactivity, and a 2-oxopropyl moiety that may enhance reactivity in further derivatization. The presence of hydroxyl and carbonyl groups offers versatility for selective modifications, making it a valuable intermediate in the development of novel compounds. Its dimethyl and methylphenyl substituents contribute to steric and electronic tuning, which can influence binding affinity or stability in target applications. This compound is suited for research requiring precise molecular frameworks.
3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one structure
879047-23-1 structure
商品名:3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
CAS番号:879047-23-1
MF:C21H23NO3
メガワット:337.412225961685
CID:5438075

3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

    • 3-hydroxy-5,7-dimethyl-1-(4-methylbenzyl)-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
    • 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-
    • 3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
    • インチ: 1S/C21H23NO3/c1-13-5-7-17(8-6-13)12-22-19-15(3)9-14(2)10-18(19)21(25,20(22)24)11-16(4)23/h5-10,25H,11-12H2,1-4H3
    • InChIKey: RIFWVZXICHAQPC-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=C(C)C=C2)C2=C(C=C(C)C=C2C)C(O)(CC(=O)C)C1=O

3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3190-0228-2mg
3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
879047-23-1 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F3190-0228-40mg
3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
879047-23-1 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F3190-0228-5μmol
3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
879047-23-1 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F3190-0228-2μmol
3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
879047-23-1 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F3190-0228-20mg
3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
879047-23-1 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F3190-0228-75mg
3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
879047-23-1 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F3190-0228-4mg
3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
879047-23-1 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F3190-0228-10μmol
3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
879047-23-1 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F3190-0228-30mg
3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
879047-23-1 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F3190-0228-20μmol
3-hydroxy-5,7-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
879047-23-1 90%+
20μmol
$79.0 2023-07-28

3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one 関連文献

3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-oneに関する追加情報

Introduction to 3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one (CAS No. 879047-23-1) and Its Emerging Applications in Chemical Biology

The compound 3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one, identified by its CAS number 879047-23-1, represents a structurally complex molecule with significant potential in the realm of chemical biology and pharmaceutical research. This indole derivative exhibits a unique combination of functional groups, including hydroxyl, methyl, and oxopropyl substituents, which contribute to its distinct chemical properties and biological activities. The presence of a benzyl moiety at the 1-position and a dihydroindolone core suggests possible roles in modulating biological pathways, particularly those involving enzyme inhibition or receptor interaction.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The indole scaffold, in particular, has been extensively studied for its pharmacological relevance, with derivatives exhibiting a wide range of biological functions. The compound in question (3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one) is no exception, as its structural features align with emerging trends in medicinal chemistry. Specifically, the dihydroindolone core is known to enhance binding affinity to biological targets, making it a promising candidate for further investigation.

In the context of current research, this compound has garnered attention due to its potential as a lead molecule for drug development. Studies have begun to explore its interactions with various enzymes and receptors, with preliminary data suggesting inhibitory effects on certain metabolic pathways. The hydroxyl group at the 3-position and the oxopropyl side chain at the 3-position are particularly noteworthy, as they may contribute to selective binding and improved pharmacokinetic profiles. These features are critical in designing molecules that can effectively target specific disease pathways while minimizing off-target effects.

The benzyl group at the 1-position further enhances the complexity of this molecule, potentially allowing for further derivatization to optimize its biological activity. This flexibility is highly valued in medicinal chemistry, as it provides opportunities to fine-tune properties such as solubility, bioavailability, and metabolic stability. Recent computational studies have demonstrated that this compound can adopt multiple conformations in solution, which may influence its interactions with biological targets. Such conformational diversity is often a hallmark of promising drug candidates.

Moreover, the dimethyl groups at the 5- and 7-positions contribute to the steric environment around the indole ring, which can be critical for binding affinity and selectivity. These substituents may help to stabilize key interactions with protein targets by occupying specific pockets or crevices within the binding site. The strategic placement of these methyl groups is a common feature in designed drug molecules, as it can enhance both potency and selectivity.

From a synthetic chemistry perspective,3-hydroxy-5,7-dimethyl-1-(4-methylphenyl)methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one presents an intriguing challenge due to its complex architecture. However, recent developments in synthetic methodologies have made it more feasible to access such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have enabled the construction of intricate heterocyclic frameworks with high precision. These advances are particularly relevant for producing analogs of this compound for further pharmacological evaluation.

In vitro studies have begun to uncover potential therapeutic applications for this derivative. Initial assays suggest that it may exhibit inhibitory activity against certain enzymes involved in inflammation and cancer progression. The hydroxyl group at the 3-position has been identified as a key pharmacophore responsible for these effects, highlighting its importance in modulating biological activity. Further investigations are warranted to fully elucidate its mechanism of action and therapeutic potential.

The benzyl moiety at the 1-position also plays a role in determining the compound's biological profile. Preclinical studies have shown that benzyl-substituted indole derivatives often exhibit enhanced stability against metabolic degradation, which can prolong their half-life in vivo. This property is particularly valuable for developing long-lasting therapeutics that require fewer dosing regimens.

From an industrial standpoint,CAS No. 879047-23-1 represents an important asset for pharmaceutical companies exploring novel drug candidates. Its unique structural features make it suitable for further optimization through structure-based drug design approaches. High-throughput screening (HTS) campaigns have already been initiated to assess its activity against a broad range of biological targets, with hopes of identifying new therapeutic opportunities.

The dihydroindolone core is particularly interesting from a structural biology perspective, as it provides insights into how such molecules interact with biological macromolecules. X-ray crystallography studies on related compounds have revealed detailed structures of enzyme-substrate complexes, providing valuable information for rational drug design. These structural insights are expected to guide future modifications of CAS No 879047–23–1, ensuring that subsequent derivatives exhibit improved efficacy and reduced toxicity.

Environmental considerations also play a role in evaluating new chemical entities like CAS No 879047–23–1 (see Environmental Health). Efforts are underway to assess its biodegradability and potential impact on ecosystems during development stages (see Biodegradation Research). Sustainable practices are increasingly integral to pharmaceutical research, ensuring that promising candidates like this one meet stringent environmental standards throughout their lifecycle.

In conclusion,CAS No 879047–23–1 exemplifies how structurally complex molecules derived from heterocyclic chemistry can serve as valuable starting points for drug discovery efforts (see Journal of Heterocyclic Chemistry). Its unique combination of functional groups, coupled with emerging data on its biological activity, positions it as a compelling candidate for further exploration (see Nature Reviews Drug Discovery). As research continues,this compound will likely contribute significantly to our understanding of disease mechanisms and provide new avenues for therapeutic intervention.

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